(S)-(+)-4-Phenyl-2-butanol

Beschreibung

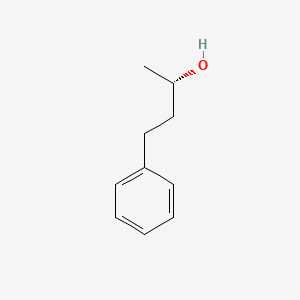

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176676 | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22148-86-3 | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-BUTANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJP87N3Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-4-Phenyl-2-butanol: A Comprehensive Technical Guide for Advanced Synthesis and Analysis

This guide provides an in-depth technical overview of (S)-(+)-4-Phenyl-2-butanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Intended for researchers, scientists, and drug development professionals, this document elucidates the critical physicochemical properties, advanced stereoselective synthesis strategies, rigorous analytical characterization, and key applications of this versatile chiral alcohol.

Introduction: The Significance of this compound in Asymmetric Synthesis

Chirality is a fundamental principle in modern drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile.[1] Chiral alcohols, such as this compound, are indispensable precursors for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] Their utility stems from their ability to introduce a specific stereocenter, which can be elaborated upon to construct complex molecular architectures. This compound, with its defined stereochemistry at the C2 position, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[4][5]

The strategic importance of this chiral alcohol lies in its dual functionality: the hydroxyl group provides a reactive handle for further chemical transformations, while the phenyl group offers a scaffold for modifications that can modulate a compound's biological activity. This guide will explore the nuances of working with this reagent, from its synthesis to its application, providing the reader with the necessary knowledge to effectively incorporate it into their research and development workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization.

Core Identification and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 22148-86-3 | [6] |

| Molecular Formula | C₁₀H₁₄O | [7] |

| Molecular Weight | 150.22 g/mol | [6][7] |

| Appearance | Colorless clear oily liquid (est.) | [8] |

| Density | 0.976 g/mL at 25 °C (lit.) | [6] |

| Boiling Point | 206-207 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.5150 (lit.) | [6] |

| Optical Activity ([α]20/D) | +15.8°, c = 1% in chloroform | |

| Solubility | Soluble in alcohol and oils; almost insoluble in water. |

Note: The racemic form of 4-Phenyl-2-butanol has the CAS number 2344-70-9.[7][9][8] The (R)-enantiomer has the CAS number 39516-03-5.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton nuclear magnetic resonance spectrum provides a detailed map of the proton environment in the molecule. Expected signals include those for the aromatic protons of the phenyl group, the diastereotopic methylene protons of the ethyl bridge, the methine proton adjacent to the hydroxyl group, and the methyl protons. The splitting patterns and chemical shifts are crucial for structural confirmation. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals will be observed for the aromatic carbons, the aliphatic carbons of the butyl chain, and the carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the phenyl ring, will also be present. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 150. Characteristic fragment ions can provide further structural information. |

Synthesis of this compound: A Focus on Stereoselectivity

The synthesis of enantiomerically pure this compound is a key challenge and a topic of significant research. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric excess (ee).

Racemic Synthesis

The preparation of racemic 4-phenyl-2-butanol can be achieved through several conventional organic chemistry methods.[10] One common approach is the hydrogenation of benzylideneacetone in an alcohol solution under pressure, utilizing catalysts such as platinum oxide or palladium oxide.[11][10][12] Another method involves the reduction of benzylideneacetone with magnesium in methanol.[11][10][12]

A Grignard reaction provides an alternative route, where benzylmagnesium chloride is reacted with propylene oxide, followed by acidic workup.

Enantioselective Synthesis: The Biocatalytic Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[1][4][5] A highly effective method for producing this compound is the asymmetric bioreduction of 4-phenyl-2-butanone.

Caption: Workflow for the biocatalytic synthesis of this compound.

This protocol is a representative example and may require optimization based on the specific microbial strain and laboratory conditions.

-

Biocatalyst Preparation:

-

Cultivate a suitable microorganism, such as Lactobacillus paracasei, in an appropriate growth medium until the optimal cell density is reached.

-

Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7) to remove residual medium components.

-

-

Asymmetric Reduction:

-

In a reaction vessel, suspend the whole-cell biocatalyst in a buffer solution.

-

Add the substrate, 4-phenyl-2-butanone, to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the enzyme.

-

Maintain the reaction at a controlled temperature (e.g., 29 °C) and agitation speed (e.g., 189 rpm) for a specified duration (e.g., 66 hours) to ensure efficient conversion.[13]

-

-

Work-up and Purification:

-

After the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

The rationale behind using a whole-cell biocatalyst is the presence of intracellular dehydrogenases that can stereoselectively reduce the ketone. This method often provides high enantiomeric excess (>99%) and excellent yields.[13]

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral compounds. For this compound, chiral gas-liquid chromatography (GLC) and chiral high-performance liquid chromatography (HPLC) are the methods of choice.

Chiral Gas-Liquid Chromatography (GLC)

Chiral GLC is a robust technique for separating and quantifying enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Injection: Inject the sample into the gas chromatograph.

-

Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP.

-

Detection: A flame ionization detector (FID) is typically used for detection.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are often effective for separating chiral alcohols.[14]

Caption: Decision-making workflow for chiral HPLC method development.

Since 4-phenyl-2-butanol lacks a strong chromophore for UV detection, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.[14]

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral synthon with broad applications in the pharmaceutical industry.

-

Precursor to Chiral Amines: It can be converted into the corresponding (S)-4-phenyl-2-butylamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Chiral amines are prevalent structural motifs in many drugs.

-

Asymmetric Synthesis: The hydroxyl group can be used to direct stereoselective reactions, making it a useful chiral auxiliary.

-

Building Block for Complex Molecules: It serves as a starting material for the synthesis of more complex chiral molecules, where the stereocenter is retained throughout the synthetic sequence.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, enabling the efficient and selective production of single-enantiomer drugs.[15][16]

Conclusion

This compound is a chiral alcohol of significant importance in the field of asymmetric synthesis and drug development. This guide has provided a comprehensive overview of its properties, stereoselective synthesis, and analytical characterization. The emphasis on biocatalytic methods highlights the trend towards more sustainable and efficient manufacturing processes for chiral compounds. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.

References

- Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC. PubMed Central. [Link]

- Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.

- 4-Phenyl-2-butanol. NIST WebBook. [Link]

- Chiral alcohols: Significance and symbolism. Explorable. [Link]

- 4-phenyl-2-butanol 4-phenylbutan-2-ol. The Good Scents Company. [Link]

- Examples of drugs derivatives from chiral secondary alcohols.

- What is the synthesis of 4-phenyl-2-butanol

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

- 4-Phenyl-2-butanol. PubChem. [Link]

- Chemical Properties of 4-Phenyl-2-butanol (CAS 2344-70-9). Cheméo. [Link]

- Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique.

- Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

- Process for preparing 4-cyclohexyl-2-methyl-2-butanol.

- Asymmetric Synthesis. University of Windsor. [Link]

- Selectivity to 4-phenyl-2-butanol (black), 4-cyclohexyl-2-butanone...

- Conversion of 4-phenyl-2-butanol to 4-phenyl-2-butanone in the coupled reaction catalysed by ScADH employing CtFDH wild-type and variants as cofactor regeneration system.

- Novel synthesis process for 4-phenyl-1-butanol.

- 4-Phenyl-2-butanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Advances in the Asymmetric Synthesis of BINOL Deriv

- Chiral HPLC Separ

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (S)-(+)-4-苯基-2-丁醇 97%, optical purity99% (ee) (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 9. 4-Phenyl-2-butanol [webbook.nist.gov]

- 10. 4-Phenyl-2-butanol synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Phenyl-2-butanol CAS#: 2344-70-9 [m.chemicalbook.com]

- 12. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmtech.com [pharmtech.com]

- 16. uwindsor.ca [uwindsor.ca]

An In-Depth Technical Guide to (S)-(+)-4-Phenyl-2-butanol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-4-Phenyl-2-butanol, a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. The document delves into the molecule's chemical structure and physicochemical properties, offering a detailed exploration of its stereochemistry. The core of this guide is a detailed exposition of modern asymmetric synthesis methodologies for producing the enantiomerically pure (S)-form, with a focus on Noyori asymmetric hydrogenation and biocatalytic reduction. We will explore the mechanistic underpinnings of these methods, providing a step-by-step protocol for a selected synthesis. Furthermore, this guide outlines the key analytical techniques for the characterization and chiral purity assessment of this compound. Finally, we will discuss its applications as a strategic intermediate in the synthesis of pharmacologically active molecules.

Introduction: The Significance of this compound

Chirality is a fundamental concept in drug discovery and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral secondary alcohol that has garnered considerable interest as a versatile synthon for the preparation of a variety of more complex chiral molecules. Its structure, featuring a phenyl group and a stereogenic center at the secondary alcohol, makes it an ideal precursor for introducing chirality into a target molecule. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this important chiral building block.

Molecular Structure and Physicochemical Properties

This compound possesses a straightforward yet functionally rich structure, which is the basis for its utility in synthesis.

Chemical Structure:

-

IUPAC Name: (S)-4-phenylbutan-2-ol

-

Molecular Formula: C₁₀H₁₄O

-

Molecular Weight: 150.22 g/mol [1]

-

CAS Number: 22148-86-3[1]

-

SMILES: CCCc1ccccc1

-

InChI Key: GDWRKZLROIFUML-VIFPVBQESA-N

dot

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 132 °C at 14 mmHg | [1] |

| Density | 0.970 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.5140 | [3] |

| Optical Activity ([α]²⁰/D) | +15.8° (c=1 in chloroform) | |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Asymmetric Synthesis: Strategies for Enantioselective Production

The synthesis of enantiomerically pure this compound is paramount for its application in the pharmaceutical industry. The primary precursor for its synthesis is the prochiral ketone, 4-phenyl-2-butanone. Two of the most effective and widely employed methods for the asymmetric reduction of this ketone are Noyori asymmetric hydrogenation and biocatalytic reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, a landmark achievement in catalysis for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, provides a highly efficient and selective method for the reduction of ketones.[5]

Causality of Experimental Choices:

This method utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chirality of the ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of the (S)-BINAP ligand is crucial for obtaining the desired (S)-alcohol. The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to optimize the reaction rate and selectivity. The solvent, often an alcohol like methanol or ethanol, plays a role in dissolving the reactants and the catalyst and can also influence the reaction's outcome.

dot

Sources

- 1. 4-Phenyl-2-butanol 97 2344-70-9 [sigmaaldrich.com]

- 2. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

(S)-(+)-4-Phenyl-2-butanol molecular weight

An In-depth Technical Guide to the Molecular Weight of (S)-(+)-4-Phenyl-2-butanol

Introduction

This compound is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The precise characterization of its fundamental properties, beginning with its molecular weight, is a critical first step in any research, development, or quality control setting. An accurate molecular weight determination underpins stoichiometric calculations in synthesis, confirms molecular identity, and serves as a foundational data point for further analytical characterization.

This technical guide provides a comprehensive overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the theoretical basis for its calculation and the practical, field-proven experimental methodologies used for its verification. The protocols and explanations herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical techniques.

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. This theoretical value is derived directly from its molecular formula.

1.1. Molecular Formula The chemical formula for 4-Phenyl-2-butanol is C₁₀H₁₄O .[1][3][4][5][6] The "(S)-(+)-" designation specifies the stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group), but does not alter the atomic composition or, consequently, the molecular weight.

1.2. Calculation The molecular weight is calculated using the standard atomic weights of the elements:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Oxygen (O): ~15.999 amu

The calculation is as follows: (10 × Atomic Weight of C) + (14 × Atomic Weight of H) + (1 × Atomic Weight of O) (10 × 12.011) + (14 × 1.008) + (1 × 15.999) = 120.11 + 14.112 + 15.999 = 150.221 amu

For most practical applications and as listed by major chemical suppliers, this value is rounded to 150.22 g/mol .[3][5][6]

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1][3][4][5][6] |

| Molecular Weight | 150.22 g/mol | [3][5][6] |

| CAS Number | 22148-86-3 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.976 g/mL at 25 °C | |

| Boiling Point | 206-207 °C (lit.) | |

| Refractive Index | n20/D ~1.5150 (lit.) |

Experimental Verification of Molecular Weight and Identity

While the theoretical molecular weight is a fixed value, its experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. The following sections detail the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is arguably the most definitive routine technique for confirming the molecular weight of a volatile, thermally stable small molecule like 4-phenyl-2-butanol.[7] The gas chromatograph provides excellent separation from impurities or solvents, while the mass spectrometer acts as a highly specific detector, providing a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.[8]

Trustworthiness: A validated GC-MS method provides a self-validating system. The retention time in the chromatogram provides one layer of identification, while the mass spectrum, particularly the molecular ion peak and its isotopic pattern, provides a second, high-confidence confirmation. The fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries like NIST for authoritative identification.[9]

-

Sample Preparation:

-

Accurately prepare a ~1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the vial is properly sealed to prevent evaporation.

-

-

Instrumentation and Parameters:

-

GC System: Agilent GC or equivalent.

-

Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS System: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

MS Source Temperature: 230 °C.

-

MS Quad Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

The primary objective is to identify the molecular ion peak ([M]⁺•), which corresponds to the intact molecule having lost one electron. For C₁₀H₁₄O, the expected molecular ion will appear at m/z 150 . The NIST WebBook entry for 4-phenyl-2-butanol confirms this.[4][9] Common fragments observed in the mass spectrum include peaks at m/z 132 (loss of H₂O), 117 (loss of CH₃CHO), and 91 (tropylium ion, characteristic of a benzyl group).[5] The presence of the m/z 150 peak is the most direct experimental confirmation of the molecular weight.

Caption: Logical workflow for molecular weight verification via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While NMR is the gold standard for structural elucidation, it serves as a powerful indirect method for confirming molecular weight.[10][11][12] By providing a highly detailed map of the carbon-hydrogen framework, ¹H and ¹³C NMR spectra can be used to unequivocally confirm the molecular formula C₁₀H₁₄O. The principle relies on integrating the signal areas in the ¹H NMR spectrum, which are directly proportional to the number of protons giving rise to each signal.[11]

Trustworthiness: The uniqueness of an NMR spectrum for a given molecule provides an extremely high degree of confidence in its identity. If the resolved spectrum is consistent with the proposed structure of this compound in terms of chemical shifts, splitting patterns (multiplicity), and integration, it validates the atomic composition and, by extension, the theoretical molecular weight.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The ¹H NMR spectrum of 4-phenyl-2-butanol will confirm the presence of all 14 protons. The expected signals would be:

-

Aromatic protons (phenyl group): ~7.1-7.3 ppm, multiplet, integrating to 5H.

-

Methine proton (CH-OH): ~3.8 ppm, multiplet, integrating to 1H.

-

Methylene protons (CH₂ adjacent to phenyl): ~2.6-2.8 ppm, multiplet, integrating to 2H.

-

Methylene protons (CH₂ adjacent to CH-OH): ~1.7-1.9 ppm, multiplet, integrating to 2H.

-

Hydroxyl proton (OH): A broad singlet, variable chemical shift, integrating to 1H.

-

Methyl protons (CH₃): ~1.2 ppm, doublet, integrating to 3H.

The sum of these integrations (5+1+2+2+1+3) equals 14, confirming the hydrogen count of the molecular formula and supporting the calculated molecular weight.[13]

Caption: Correlation between molecular structure and ¹H NMR signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While conventional HPLC is not a primary tool for molecular weight determination, Chiral HPLC is indispensable for characterizing a stereospecific compound like this compound. Its purpose is to determine the optical purity or enantiomeric excess (ee), a critical quality attribute that confirms the sample is indeed the specified enantiomer and not a racemic mixture.[14][15] This analysis is crucial in pharmaceutical development where enantiomers can have vastly different biological activities.[16]

Trustworthiness: A well-developed chiral HPLC method provides unambiguous separation of the (S)-(+) and (R)-(-) enantiomers.[17] By quantifying the peak areas of each, it provides a reliable and reproducible measure of enantiomeric purity, which validates a key aspect of the material's identity.

-

Sample Preparation:

-

Prepare a ~0.5 mg/mL solution of the alcohol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

-

Instrumentation and Parameters:

-

HPLC System: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column is often effective for chiral alcohols.[15] A common choice would be a Chiralpak® AD-H or Chiralcel® OD-H column.

-

Mobile Phase: Typically a normal-phase mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A starting condition could be 95:5 (v/v) n-hexane:IPA.[14][15] The ratio is optimized to achieve baseline resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm (due to the phenyl group).

-

A successful analysis will produce a chromatogram showing two separated peaks corresponding to the two enantiomers. For a sample of high optical purity this compound (e.g., >99% ee), one peak will be very large, while the peak for the (R)-(-) enantiomer will be very small or non-existent. The enantiomeric excess is calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] × 100 where [S] and [R] are the peak areas of the S and R enantiomers, respectively.

Caption: Workflow for determining optical purity via Chiral HPLC.

Conclusion

The molecular weight of this compound is theoretically established as 150.22 g/mol based on its molecular formula, C₁₀H₁₄O. This fundamental property is experimentally confirmed with high fidelity using mass spectrometry, which directly measures the mass-to-charge ratio of the molecular ion. Complementary techniques such as NMR spectroscopy provide unequivocal structural confirmation that validates the underlying molecular formula. Furthermore, for a chiral molecule of this nature, analytical characterization must extend to stereochemical purity, for which Chiral HPLC is the definitive technique. The integrated application of these methods provides a robust, self-validating system for the complete identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and drug development.

References

- BenchChem. (2025). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9h_Hp-hGXGRmVn73IPWbfyWu0_o14qHzUveJN7HfsYvoORNwDfQqMyFIERL1v5PyY0tjEwLKH5AYVAhMZdeBjokfvNmG6F5WgryNoUx9FvW-FeNCiAqlZuQTbqdJXabq6O6M0Z_1AR2WU7jYIW6-0nkEnRvGIBWhNxUklpP4xyvQ67QwEkSi0FinOtJ197FOlJGpz2NOehgNIOLLI4xQhrR6gF7E7xpOiuqY1kwVcrFII3Xo=]

- Sigma-Aldrich. * this compound 97%, optical purity99% (ee) (GLC)*. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZbwO1Lo-wjzUbiH0SaQiejsn2P4z_XyCkW2MKcRgojdj_mNz-oUgjNvYsSQhXgMQPcicfQEyLIRgwNxvtSFpv6CA3QNnu1IK5mUaXEyQIRU6y4jULhDH24KHhqMQkq0qRKekt2YcYyX5vMFvZIUIPBp-tQ==]

- Zhang, K., et al. (2018). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPAbBM7YN4QeBcMoj6v1hLJplkJG_1MCm2B8r9Wr8JCF_R67YLhqf3HUQ2aNOMiGC5wBEtDR_rqt0ZFMHmQxEvgS6y1byfIWwbbCRF4ESA89G-kzRCdACGywB_TZRbMogpaGPsVXY9tcf6Gc=]

- J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoTsErKBIRtMnIemdWNWtLuhwS1yFa5RQOUGml1ZweMYQRZQZJhbv_W_lUK7F7dRWMCTFMVN4e7hf6RuGorphmMdXazOOFzBCWcymUxcyohtNCGFzLJ-Agdt7j6gJm8b2NJDvHQ3clNBu0cCHfqgS0tYRa3hWRKJwn63j4Jg==]

- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3XJZp43bVbSns6vq0XjBtpVz5fyxRt-5F5c5LKBYrTxw4hxGkGyoKmCaFFSKt36LymaR-A-4rPH7lfHHc9IC6VihHH0vMq4rNZhE9lXpqwHDH18f-P8NC0fk7tLJuGiVuhS-PKXw3T-TpD2Ab7mT6vVLjcYO5DINP0hXsLjk-UD_qnJ-xB7MbC9Dp0bWiibEtu02vaRvnQp3cfB-7fKi4KxzJeXGMskOlPCWIo72iO4=]

- Justice, J. B. (2012). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. academic.oup.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhoEnh6RtiGV8uHMYsLKB8y-Eq4Beypxb25XzHxDJHkYnwCzjlrzbO_PG4HMmCJadv7PYwWqtnC-g7tWGwSvmEGpej3yKonDkmD0n4P-u98-9qm1fNyFpqoNJFS3gaG-4Qum9ECxJ9-ekN-rJQfWLDrPSDk_E4l1vIZKV85s5TsoA=]

- Thermo Fisher Scientific. Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.

- Creative Biostructure. Determination of the Molecular Weight of Polymers. Creative Biostructure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnnOhqXpD9bjm4vYY-7ZqnttfA8Vb7KNZ4gulRu3ubaFGVQkJppESQzugbQzRUS1pwX0Wd8c05RLMu557K_U3Qdatkbnhu8kN-MZKfGQWB0bApQSywCtOVDYhwZm0JSqqOmQEGG4zPfqlRB70vwjHzYlwN2dxTYbqBf65BSlnHB7LVRkShmhsMkwuWblCggu_7h458THE=]

- Gupta, S. C. (2025). Application of NMR spectroscopy in molecular weight determination of polymers. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6xE6P6Tb7JCfTVNNv1GeRzLJgXquShLKIQq3A9epC61XF-iJvFBGufR6sk0Se6FKIkkYf8XcGUxOyqHBDlpVKV6oGi4uWFT-YF06sSRi9oWDH9ExX1ch14axTr1Ng-X7xkZnCUSnSSLV-TUJcIOxL_smejQkIAJNGzWc1TZjDiYv8h7-WapdBRB-Q0orcdHE17_125RJQzQDc5wasMaR6e7_k7nzN3j7g6cc5B6g9HBrvGZU-_hsc99bIOQ==]

- The Good Scents Company. 4-phenyl-2-butanol 4-phenylbutan-2-ol. The Good Scents Company. [http://www.thegoodscentscompany.

- Sigma-Aldrich. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber. Sigma-Aldrich. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/validation/341/w-gc-ms-analysis-of-ethanol-in-low-alcohol-beer-on-supelcowax-10-after-headspace-spme-using-a-100-m-pdms-fiber.pdf]

- ResearchGate. (2018). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... ResearchGate. [https://www.researchgate.net/figure/Chiral-HPLC-analysis-HPLC-elution-profiles-after-the-reaction-of-the-AAO-variant-LanDo_fig4_328906059]

- J-Stage. (2019). Quantification of ethanol in whole blood by extraction using NeedlEx. J-Stage. [https://www.jstage.jst.go.jp/article/jts/44/3/44_163/_pdf/-char/en]

- CymitQuimica. CAS 2344-70-9: 4-Phenyl-2-butanol. CymitQuimica. [https://www.cymitquimica.com/cas/2344-70-9]

- Labcompare.com. (2023). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.com. [https://www.labcompare.com/10-Featured-Articles/599988-Tech-Compare-Non-Destructive-Analysis-Methods-for-Determining-Polymer-Molecular-Weight/]

- Sigma-Aldrich. This compound 97%, optical purity99% (ee) (GLC). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/558095]

- ChemicalBook. 4-Phenyl-2-butanol(2344-70-9). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4166288.htm]

- National Institute of Standards and Technology. 4-Phenyl-2-butanol. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2344-70-9]

- PubChem. 4-Phenyl-2-butanol. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/61302]

- Cheméo. Chemical Properties of 4-Phenyl-2-butanol (CAS 2344-70-9). Cheméo. [https://www.chemeo.com/cid/21-905-5/4-Phenyl-2-butanol.pdf]

- TCI Chemicals. 4-Phenyl-2-butanol | 2344-70-9. TCI Chemicals. [https://www.tcichemicals.com/US/en/p/P1084]

- Phenomenex. Chiral HPLC Separations. Phenomenex. [https://www.phenomenex.

- ChemicalBook. 4-Phenyl-2-butanol Chemical Properties,Uses,Production. ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4166288.htm]

- Sigma-Aldrich. 4-Phenyl-2-butanol 97%. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/189685]

- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]

- ChemicalBook. 4-Phenyl-2-butanol(2344-70-9) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/Spectrum_2344-70-9_1HNMR.htm]

- ResearchGate. (2024). Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique. ResearchGate. [https://www.researchgate.net/publication/380381615_Efficient_bioreduction_of_4-phenyl-2-butanone_to_drug_precursor_S-4-phenyl-2-butanol_by_a_whole-cell_biocatalyst_using_a_novel_hybrid_design_technique]

- PMC - NIH. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058229/]

- BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. BenchChem. [https://www.benchchem.com/product/b5619]

- National Institute of Standards and Technology. 4-Phenyl-2-butanol. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2344-70-9&Mask=200]

- RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4cs01202j]

- Wikipedia. Chiral analysis. Wikipedia. [https://en.wikipedia.org/wiki/Chiral_analysis]

- National Institute of Standards and Technology. 4-Phenyl-2-butanol. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2344-70-9&Type=Mass]

- BOC Sciences. Determination Techniques for Absolute Configuration of Chiral Compound. BOC Sciences. [https://www.bocsci.

Sources

- 1. CAS 2344-70-9: 4-Phenyl-2-butanol | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 4. 4-Phenyl-2-butanol [webbook.nist.gov]

- 5. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenyl-2-butanol | 2344-70-9 | TCI AMERICA [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. 4-Phenyl-2-butanol [webbook.nist.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Phenyl-2-butanol(2344-70-9) 1H NMR [m.chemicalbook.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to (S)-(+)-4-Phenyl-2-butanol: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth exploration of (S)-(+)-4-Phenyl-2-butanol, a valuable chiral building block in modern organic synthesis, particularly within drug development. We will cover its precise IUPAC nomenclature, physicochemical properties, and detailed protocols for its stereoselective synthesis via asymmetric hydrogenation. Furthermore, this guide outlines robust analytical methodologies for confirming its chemical identity and enantiomeric purity. Finally, we discuss its application as a key intermediate, underscoring its significance for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of a Chiral Alcohol

Chiral alcohols are fundamental intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of a molecule can dramatically influence its pharmacological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even detrimental. This compound is a key chiral secondary alcohol whose structural motif is incorporated into various pharmaceutically relevant compounds. Its utility stems from the presence of a stereogenic center and a phenyl group, which allows for further functionalization in multi-step syntheses. The ability to produce this compound with high enantiomeric purity is therefore of critical importance for the synthesis of enantiopure target molecules.[3]

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity is foundational to any scientific endeavor. This section clarifies the formal naming conventions and key physical data for this compound.

IUPAC Nomenclature and Structure

The unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (S)-4-phenylbutan-2-ol .[4][5] The "(S)" designation refers to the sinister (left-handed) configuration of the stereocenter at the second carbon atom of the butanol chain. The "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

-

Molecular Weight: 150.22 g/mol [4]

-

CAS Number: 22148-86-3 (for the (S)-enantiomer)[6]

-

Canonical SMILES: CCCc1ccccc1[6]

-

InChI Key: GDWRKZLROIFUML-VIFPVBQESA-N[6]

Physicochemical Data

The physical properties of (S)-4-phenylbutan-2-ol are crucial for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Appearance | Clear, colorless oily liquid | [4][7] |

| Boiling Point | 206-207 °C (at atmospheric pressure) | [6] |

| 132 °C (at 14 mmHg) | [6][7][] | |

| Density | 0.976 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5150 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |

| Optical Activity [α]20/D | +15.8° (c=1% in chloroform) | [6] |

Stereoselective Synthesis: Asymmetric Hydrogenation

The production of enantiomerically pure (S)-4-phenylbutan-2-ol is most efficiently achieved through the asymmetric reduction of its prochiral ketone precursor, 4-phenyl-2-butanone.[9] Among the various methods, catalytic asymmetric hydrogenation using Noyori-type catalysts stands out for its high efficiency, selectivity, and industrial applicability.[10][11][12]

The Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this reaction utilizes ruthenium (Ru) complexes with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[10][13] The axial chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[10][13]

Causality of Reagent Choice:

-

Precursor: 4-phenyl-2-butanone is the direct prochiral precursor. Its C=O bond is the target for reduction.[9][14]

-

Catalyst: A Ru(II)-BINAP complex is chosen. For the synthesis of the (S)-alcohol, the (S)-BINAP ligand is typically used. The catalyst's high activity allows for very low loadings (high substrate-to-catalyst ratios), making the process economical.[11]

-

Hydrogen Source: High-pressure hydrogen gas (H₂) is the reducing agent.[10]

-

Solvent: An alcohol, such as ethanol or methanol, is commonly used as the solvent. It plays a role in the catalytic cycle and ensures the solubility of both the substrate and the catalyst.

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-butanol

This protocol is a representative procedure based on established principles of Noyori asymmetric hydrogenation.[10]

Materials:

-

4-phenyl-2-butanone

-

[RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar (S)-BINAP-Ru(II) precatalyst)

-

Anhydrous, degassed ethanol

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with 4-phenyl-2-butanone (1.0 eq) and the (S)-BINAP-Ru(II) precatalyst (e.g., 0.001-0.01 mol%).

-

Solvent Addition: Add anhydrous, degassed ethanol to the desired concentration (e.g., 0.5-1.0 M).

-

Sealing and Purging: Seal the reactor. Purge the headspace multiple times with hydrogen gas to remove any residual inert gas.

-

Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging) for analysis by GC or TLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (S)-4-phenyl-2-butanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the asymmetric hydrogenation process.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-2-butanol [webbook.nist.gov]

- 6. This compound 97 , 99 GLC ee 22148-86-3 [sigmaaldrich.com]

- 7. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 11. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Synonyms for 4-Phenyl-2-butanol

An In-Depth Technical Guide to the Nomenclature and Identification of 4-Phenyl-2-butanol

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a foundational pillar of scientific integrity. Ambiguity in nomenclature can lead to costly errors, invalidate research findings, and create significant hurdles in regulatory processes. This guide provides a comprehensive overview of the synonyms, identifiers, and structural properties of 4-Phenyl-2-butanol, offering a framework for its unambiguous identification in a laboratory and developmental setting.

Core Chemical Identity

At the heart of any chemical discussion is the compound's unique and universally recognized identifiers. For 4-Phenyl-2-butanol, these core identifiers anchor its identity across different databases, publications, and commercial suppliers, ensuring that all researchers are referring to the same molecular entity.

The primary identifier is the CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to every chemical substance.[1] This number is independent of any naming convention, making it the most reliable tool for database searches and regulatory submissions.

| Identifier | Value | Authority/Source |

| CAS Registry Number | 2344-70-9 | Chemical Abstracts Service[1][2][3][4] |

| IUPAC Name | 4-phenylbutan-2-ol | International Union of Pure and Applied Chemistry[5][6][] |

| Molecular Formula | C₁₀H₁₄O | PubChem[3][4][5] |

| Molecular Weight | 150.22 g/mol | PubChem[3][4][5] |

| InChI Key | GDWRKZLROIFUML-UHFFFAOYSA-N | IUPAC International Chemical Identifier[1][3] |

The logical relationship between these core identifiers is crucial. The IUPAC name provides a systematic description of the molecular structure, which is represented by the molecular formula and visualized in chemical drawings. The InChIKey and CAS number serve as indexed, machine-readable pointers to this specific structure.

Comprehensive Synonym List

Beyond the primary IUPAC name, 4-Phenyl-2-butanol is known by a variety of synonyms. This multiplicity arises from historical naming conventions, commercial branding, and different systematic naming approaches. Awareness of these synonyms is critical for conducting thorough literature reviews and identifying commercial sources.

Systematic and Semi-Systematic Names: These names are derived from established nomenclature rules but may differ from the current primary IUPAC designation.

Common and Trivial Names: These names are often historical or based on the compound's use in specific industries, such as flavor and fragrance.

Commercial and Database Identifiers: These are often catalog numbers or identifiers specific to a supplier or database.

Stereoisomerism: The Importance of Chirality

4-Phenyl-2-butanol possesses a chiral center at the second carbon atom (C2), the carbon bearing the hydroxyl group. This means it exists as a pair of enantiomers, (R)- and (S)-4-Phenyl-2-butanol. In biological systems, enantiomers can have dramatically different activities, making the distinction critical in drug development and pharmacology.

When the compound is synthesized without chiral control, it exists as a racemic mixture, denoted as (±)-4-Phenyl-2-butanol. However, specific enantiomers may be isolated or synthesized.

Synonyms for the (R)-enantiomer include:

-

(2R)-4-phenylbutan-2-ol[12]

-

(R)-4-Phenyl-2-butanol[12]

-

(-)-4-Phenyl-2-butanol[12]

-

(R)-1-Methyl-3-phenylpropanol[12]

The CAS number for the (R)-enantiomer is 39516-03-5, which is distinct from the racemate's CAS number.[12] It is imperative for researchers to specify the stereochemistry when reporting results, as the biological or chemical properties can be enantiomer-specific.

Protocol for Unambiguous Compound Identification

To ensure the identity of 4-Phenyl-2-butanol in a research setting, a systematic cross-verification process is essential. This protocol provides a self-validating workflow to prevent misidentification.

Methodology:

-

Primary Identifier Check: Always begin with the CAS number (2344-70-9 for the racemate) found on the supplier's bottle, safety data sheet (SDS), or certificate of analysis (CofA).

-

Database Cross-Verification: Use the CAS number to search a major chemical database like PubChem, the NIST WebBook, or Scifinder.

-

Property Matching: Verify that the IUPAC name (4-phenylbutan-2-ol), molecular formula (C₁₀H₁₄O), and molecular weight (~150.22 g/mol ) from the database match the information from your supplier and the expected properties of your material.[1][3][5]

-

Review Synonym List: Check the list of synonyms in the database. This can help resolve discrepancies if the material was sourced under a less common name like "Phenylethyl methyl carbinol".[5][11]

-

Analytical Validation (for cGMP or critical applications): For definitive structural confirmation, analytical techniques are required.

-

Mass Spectrometry: The mass spectrum of 4-Phenyl-2-butanol should show characteristic fragmentation patterns that can be compared against a reference spectrum, such as those available in the NIST Mass Spec Data Center.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide a detailed fingerprint of the molecule's structure, confirming the connectivity of the phenyl, butyl, and hydroxyl groups.

-

-

Chirality Check: If the specific stereoisomer is required, use chiral chromatography (e.g., chiral HPLC) to determine the enantiomeric excess (ee%) of the material.

By following this protocol, a researcher can be confident in the identity and purity of the 4-Phenyl-2-butanol being used, ensuring the reliability and reproducibility of their experimental results. This systematic approach transforms a simple list of names into a powerful tool for maintaining scientific rigor.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61302, 4-Phenyl-2-butanol.

- The Good Scents Company (n.d.). 4-phenyl-2-butanol.

- Veeprho (n.d.). 4-Phenyl-2-butanol.

- NIST (n.d.). 4-Phenyl-2-butanol in NIST Chemistry WebBook.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 641354, 4-Phenyl-2-butanol, (2R)-.

- NIST (n.d.). Mass Spectrum (electron ionization) of 4-Phenyl-2-butanol.

- Cheméo (n.d.). Chemical Properties of 4-Phenyl-2-butanol.

Sources

- 1. 4-Phenyl-2-butanol [webbook.nist.gov]

- 2. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 3. 4-苯基-2-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 8. 4-Phenyl-2-butanol (CAS 2344-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4-Phenyl-2-butanol [2344-70-9] | King-Pharm [king-pharm.com]

- 10. 4-Phenyl-2-butanol [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 4-Phenyl-2-butanol, (2R)- | C10H14O | CID 641354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 4-Phenyl-2-Butanol: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-2-butanol, a chiral aromatic alcohol, serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its single stereocenter gives rise to two enantiomers, (R)-4-phenyl-2-butanol and (S)-4-phenyl-2-butanol, which can exhibit distinct biological activities. This guide provides a comprehensive technical overview of the stereoisomers of 4-phenyl-2-butanol, detailing methodologies for their asymmetric synthesis and separation, a comparative analysis of their physicochemical properties, and a discussion on the critical importance of stereoisomerism in drug development.

Introduction: The Significance of Chirality in 4-Phenyl-2-Butanol

4-Phenyl-2-butanol (CAS No: 2344-70-9) is a secondary alcohol with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1][2] The presence of a chiral center at the second carbon atom results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. In the pharmaceutical industry, the differential effects of enantiomers are a critical consideration, as one may be therapeutically active while the other could be inactive or even exert toxic effects.[3] Therefore, the ability to selectively synthesize and isolate the individual stereoisomers of 4-phenyl-2-butanol is of paramount importance for its application in drug discovery and development.

Physicochemical Properties of the Stereoisomers

The enantiomers of 4-phenyl-2-butanol share identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.

| Property | (R)-4-Phenyl-2-butanol | (S)-4-Phenyl-2-butanol | Racemic 4-Phenyl-2-butanol |

| CAS Number | 39516-03-5 | 22148-86-3[4] | 2344-70-9[5] |

| Boiling Point | 206-207 °C (lit.) | 206-207 °C (lit.)[4] | 132 °C/14 mmHg (lit.)[6] |

| Density | 0.976 g/mL at 25 °C (lit.) | 0.976 g/mL at 25 °C (lit.)[4] | 0.970 g/mL at 25 °C (lit.)[6] |

| Refractive Index (n20/D) | 1.5150 (lit.) | 1.5150 (lit.)[4] | 1.5140 (lit.)[6] |

| Specific Rotation ([α]20/D) | -17.0°, c = 1% in chloroform | +15.8°, c = 1% in chloroform[4] | Not applicable |

Table 1: Comparison of the physicochemical properties of the stereoisomers of 4-phenyl-2-butanol.

Asymmetric Synthesis of 4-Phenyl-2-Butanol Enantiomers

The selective synthesis of a single enantiomer of 4-phenyl-2-butanol can be achieved through various asymmetric synthesis strategies, primarily involving the enantioselective reduction of the prochiral ketone, 4-phenyl-2-butanone.

Biocatalytic Synthesis of (S)-4-Phenyl-2-Butanol

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. The asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol has been successfully demonstrated using whole-cell biocatalysts.

-

Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei in a suitable growth medium.

-

Bioreduction Reaction:

-

Prepare a reaction mixture containing 4-phenyl-2-butanone.

-

Introduce the whole-cell biocatalyst.

-

Incubate under optimized conditions of pH, temperature, and agitation.

-

-

Extraction and Purification:

-

After the reaction is complete, extract the product from the reaction mixture using an appropriate organic solvent.

-

Purify the (S)-4-phenyl-2-butanol using techniques such as column chromatography.

-

Causality: The enzymes within the microorganism, specifically reductases, exhibit a high degree of stereoselectivity, preferentially delivering a hydride to one face of the carbonyl group of 4-phenyl-2-butanone, leading to the formation of the (S)-enantiomer with high enantiomeric excess.

Chemo-catalytic Synthesis of (R)-4-Phenyl-2-Butanol

For the synthesis of the (R)-enantiomer, chemo-catalytic methods employing chiral reagents or catalysts are often utilized. Asymmetric reduction of 4-phenyl-2-butanone can be achieved using chiral borane reagents.

-

Reagent Preparation: Prepare the chiral reducing agent, for example, by reacting a chiral ligand with a borane source.

-

Asymmetric Reduction:

-

Dissolve 4-phenyl-2-butanone in an anhydrous, aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the chiral borane reagent.

-

Allow the reaction to proceed to completion.

-

-

Work-up and Purification:

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Perform an aqueous work-up to remove boron-containing byproducts.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Causality: The chiral ligand complexed to the boron atom creates a chiral environment around the hydride source. Steric hindrance dictates that the ketone will preferentially coordinate to the less hindered face, leading to the selective formation of the (R)-alcohol.

Caption: Asymmetric synthesis pathways to the enantiomers of 4-phenyl-2-butanol.

Separation and Analysis of Stereoisomers

When a racemic mixture of 4-phenyl-2-butanol is synthesized, the individual enantiomers can be separated and their purity analyzed using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the analytical and preparative separation of enantiomers.[7] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

-

Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases.

-

Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of hexane to isopropanol in normal phase) to optimize resolution and retention times.

-

Parameter Refinement: Fine-tune other parameters such as flow rate and column temperature to enhance peak shape and separation efficiency.

Caption: Workflow for developing a chiral HPLC method for 4-phenyl-2-butanol.

Chiral Gas Chromatography (GC)

For volatile compounds like 4-phenyl-2-butanol, chiral GC is another effective analytical technique for determining enantiomeric purity.

Spectroscopic Characterization

The individual enantiomers and the racemic mixture of 4-phenyl-2-butanol can be characterized using various spectroscopic techniques. While techniques like ¹H and ¹³C NMR will show identical spectra for both enantiomers in an achiral solvent, they are crucial for confirming the overall chemical structure.[8][9][10]

Pharmacological Considerations and Future Directions

While extensive pharmacological data for the individual enantiomers of 4-phenyl-2-butanol are not widely published, the principles of stereochemistry in drug action suggest that they are likely to exhibit different biological activities.[3] The (R) and (S) enantiomers will interact differently with chiral biological macromolecules such as enzymes and receptors, potentially leading to variations in efficacy, metabolism, and toxicity.

4-Phenyl-2-butanol is a known inhibitor of mushroom tyrosinase, an enzyme involved in melanin production.[5] A related compound, 4-(4-hydroxyphenyl)-2-butanol (rhododendrol), has been studied for its effects on melanocyte cytotoxicity.[11] Further research is warranted to elucidate the specific pharmacological profiles of the (R) and (S) enantiomers of 4-phenyl-2-butanol to fully understand their potential in drug development, particularly in areas where stereochemistry is known to play a critical role.

Conclusion

The stereoisomers of 4-phenyl-2-butanol represent a compelling case study in the importance of chirality in chemical and pharmaceutical research. The ability to selectively synthesize and separate the (R) and (S) enantiomers through biocatalytic and chemo-catalytic methods, coupled with robust analytical techniques like chiral chromatography, provides researchers with the tools necessary to explore their distinct properties. As the demand for enantiomerically pure compounds in drug development continues to grow, a thorough understanding of the stereoisomers of key chiral building blocks like 4-phenyl-2-butanol will be indispensable.

References

- Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC. (n.d.).

- ASYMMETRIC SYNTHESIS-II. (n.d.).

- 4-phenyl-2-butanol 4-phenylbutan-2-ol - The Good Scents Company. (n.d.).

- Specific Rotation - Chemistry Steps. (n.d.).

- Asymmetric Synthesis. (n.d.).

- What is the synthesis of 4-phenyl-2-butanol from benzene? - Quora. (2023, November 20).

- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. (2019, September 20).

- 4-Phenyl-2-butanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem. (n.d.).

- 4-Phenyl-2-butanol, (2R)- | C10H14O | CID 641354 - PubChem. (n.d.).

- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).

- Chiral HPLC Separations - Phenomenex. (n.d.).

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC. (n.d.).

- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.).

- 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed. (n.d.).

- Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique | Request PDF - ResearchGate. (n.d.).

- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).

- 4-Phenyl-2-butanol - the NIST WebBook. (n.d.).

- Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. (n.d.).

- 4-Phenylbutanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).

- Organic & Biomolecular Chemistry. (2024, May 15).

- (S)-(+)-4-phenyl-2-butanol - Stenutz. (n.d.).

- Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed. (n.d.).

Sources

- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-2-butanol, (2R)- | C10H14O | CID 641354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Phenyl-2-butanol | 2344-70-9 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]

- 6. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. 4-Phenyl-2-butanol(2344-70-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Chiral Alcohols in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in the molecular world, with profound implications for the biological activity of compounds. Among the vast array of chiral molecules, chiral alcohols stand out as pivotal building blocks and intermediates in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Their stereodefined hydroxyl group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with precise three-dimensional control. This guide provides an in-depth exploration of the significance of chiral alcohols, detailing their synthesis through modern asymmetric methodologies, and outlining the analytical techniques crucial for the verification of their stereochemical integrity.

The Significance of Chirality in Alcohols: From Biological Activity to Synthetic Utility

The two enantiomers of a chiral alcohol can exhibit remarkably different pharmacological, toxicological, and metabolic properties. This is a direct consequence of the stereospecific nature of biological receptors and enzymes, which themselves are composed of chiral building blocks such as L-amino acids. Therefore, the ability to selectively synthesize one enantiomer of a chiral alcohol is not merely an academic challenge but a critical requirement for the development of safe and effective pharmaceuticals.[4] For instance, optically pure secondary alcohols are precursors to drugs like the antidepressant Prozac and the cardiovascular therapeutic isoproterenol.[5]

Beyond their direct biological relevance, chiral alcohols are invaluable synthons in asymmetric synthesis.[6] They can be employed as chiral auxiliaries to direct the stereochemical outcome of a reaction, or as precursors to chiral ligands for metal-catalyzed asymmetric transformations.[7][8] The hydroxyl group can be readily converted into a variety of other functional groups, making chiral alcohols versatile starting materials for the synthesis of a wide range of complex molecules.

Strategic Approaches to the Synthesis of Enantiomerically Pure Alcohols

The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern organic chemistry. Several powerful strategies have been developed to achieve this, each with its own set of advantages and limitations.

Asymmetric Reduction of Prochiral Ketones

One of the most direct and atom-economical methods for preparing chiral secondary alcohols is the asymmetric reduction of prochiral ketones.[9][10] This can be achieved through various catalytic systems.

-

Transition Metal Catalysis: Chiral transition metal complexes, often employing ruthenium, rhodium, or iridium, are highly effective for the enantioselective hydrogenation of ketones.[9][11] These reactions can utilize hydrogen gas or proceed via transfer hydrogenation with hydrogen donors like isopropanol or formic acid.[9] The enantioselectivity is imparted by a chiral ligand coordinated to the metal center.

-

Oxazaborolidine Catalysis (Corey-Bakshi-Shibata Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.[7][12] This method is known for its high enantioselectivity and predictability.

-

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer an environmentally benign and highly selective approach to ketone reduction.[2][13][14] These biocatalysts can operate under mild conditions and often provide access to chiral alcohols with exceptional enantiomeric purity.[15][16] Whole-cell biotransformations, for instance using Daucus carota (carrot) roots, provide a sustainable and cost-effective option.[2]

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium catalyst.

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB™) is prepared in anhydrous isopropanol.

-

Reaction Setup: To a solution of acetophenone in anhydrous isopropanol is added a solution of potassium tert-butoxide in isopropanol.

-

Hydrogenation: The catalyst solution is added to the ketone/base mixture. The reaction is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture of alcohols by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[17] This results in the separation of the unreacted, enantiomerically enriched alcohol from the derivatized enantiomer.

-

Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[18] This method is often highly efficient and can be performed under mild conditions.

-

Chemical Catalysis: Chiral catalysts, such as those based on iridium or chiral guanidines, can effect the kinetic resolution of racemic alcohols through processes like asymmetric hydrogenation or acylation.[19][20] A highly efficient kinetic resolution of racemic tertiary allylic alcohols has been achieved using a chiral bisphosphoric acid/silver(I) salt co-catalyst system.[21]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. youtube.com [youtube.com]

- 13. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to (S)-(+)-4-Phenyl-2-butanol as a chiral building block

An In-depth Technical Guide to (S)-(+)-4-Phenyl-2-butanol as a Chiral Building Block

Abstract

This compound is a valuable chiral alcohol widely utilized as a building block in the asymmetric synthesis of pharmaceuticals and other high-value chemical entities. Its defined stereochemistry at the C2 position makes it a critical precursor for compounds where biological activity is dependent on a specific enantiomer. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, stereoselective synthesis via modern biocatalytic methods, applications in drug development, and essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this key chiral intermediate.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of function. Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. While physically similar, these enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic effects in a biological system. The targeted synthesis of a single, desired enantiomer, known as asymmetric synthesis, is therefore a cornerstone of modern pharmaceutical chemistry.

Chiral building blocks are optically pure compounds that serve as starting materials, allowing for the introduction of a specific stereocenter into a target molecule. This compound has emerged as a particularly useful C10 building block, valued for its secondary alcohol functionality and the influence of its phenyl group in subsequent synthetic transformations. It is a known precursor to antihypertensive agents and spasmolytics, including anti-epileptic agents[1]. This guide will explore the synthesis and application of this versatile chiral alcohol.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid with a characteristic herbaceous and floral-fruity odor[2]. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and quality control.

| Property | Value | Source(s) |

| CAS Number | 22148-86-3 | [3][4] |

| Molecular Formula | C₁₀H₁₄O | [3][5] |